molecular formula C7H6BrNO3 B183251 4-Bromo-2-nitroanisole CAS No. 33696-00-3

4-Bromo-2-nitroanisole

Cat. No. B183251
CAS RN: 33696-00-3
M. Wt: 232.03 g/mol
InChI Key: ORBHQHXVVMZIDP-UHFFFAOYSA-N
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Description

4-Bromo-2-nitroanisole is a chemical compound with the molecular formula C7H6BrNO3 . It is also known by other names such as 4-bromo-1-methoxy-2-nitrobenzene and Benzene, 4-bromo-1-methoxy-2-nitro . The molecular weight of this compound is 232.03 g/mol .


Synthesis Analysis

The synthesis of 4-Bromo-2-nitroanisole involves a multistep process . The process involves the acetylation of aniline, followed by a series of substitutions and hydrolysis . Another method involves using 4-fluoro-l-nitrobenze as a raw material and carrying out bromination and nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-nitroanisole consists of a benzene ring substituted with a bromo group, a nitro group, and a methoxy group . The InChI string for this compound is InChI=1S/C7H6BrNO3/c1-12-7-3-2-5 (8)4-6 (7)9 (10)11/h2-4H,1H3 .


Physical And Chemical Properties Analysis

4-Bromo-2-nitroanisole has several computed properties. It has a molecular weight of 232.03 g/mol, a XLogP3 of 2.5, and it does not have any hydrogen bond donors but has 3 hydrogen bond acceptors . It has a rotatable bond count of 1 . The topological polar surface area is 55 Ų .

Scientific Research Applications

  • Synthesis and Structural Analysis : 4-Bromo-2-nitroanisole is used as an intermediate in the synthesis of various compounds. For instance, it's involved in the synthesis of 2-bromo-4-nitrophenol, showcasing its utility in commercial production and chemical transformations (Li Zi-ying, 2008). Additionally, vibrational spectroscopic analysis (FT-IR and FT-Raman) and quantum mechanical studies of 4-bromo-3-nitroanisole provide insights into the structural and electronic properties of such molecules (V. Balachandran & V. Karunakaran, 2013).

  • Magnetic Resonance Spectroscopy : Multinuclear magnetic resonance spectroscopic studies, including 13C, 15N, and 17O NMR, of substituted anisoles like 4-nitroanisole and its derivatives, enhance understanding of their chemical shifts and resonance interactions, contributing to the field of analytical chemistry (K. Pandiarajan et al., 1994).

  • Environmental Implications : Research has demonstrated the occurrence of anaerobic coupling reactions between reduced intermediates of nitroaromatic compounds like 4-nitroanisole, which has implications for understanding their environmental fate and potential toxicity (Warren M. Kadoya et al., 2018).

  • Materials Science Applications : In the realm of materials science, 4-bromoanisole serves as a versatile processing additive in organic photovoltaic devices, influencing phase separation and crystallization in semiconducting polymer blends (Xueliang Liu et al., 2012).

  • Electrochemical Properties : Studies on the electrochemical characteristics of nitroanisole isomers, including 4-nitroanisole, in various media provide insights into their redox behaviors and potential applications in electrochemistry (L. Núñez-Vergara et al., 2002).

  • Photoreactions and Photoprobes : Investigations into the nucleophilic photosubstitutions of 4-nitroanisole and its derivatives help in understanding their reactivity under light exposure, which has potential applications in photochemistry and the development of photoprobes (Albert Cantos et al., 1989).

Safety And Hazards

4-Bromo-2-nitroanisole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-bromo-1-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBHQHXVVMZIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187378
Record name 4-Bromo-2-nitroanisole
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Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-nitroanisole

CAS RN

33696-00-3
Record name 4-Bromo-1-methoxy-2-nitrobenzene
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Record name 4-Bromo-2-nitroanisole
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Record name 4-Bromo-2-nitroanisole
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Record name 4-bromo-2-nitroanisole
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Synthesis routes and methods I

Procedure details

Bromine, Br2 (16 ml, 311 mmol) was added in small portions to a solution of 2-nitroanisole (17.1 ml, 140 mmol) in glacial acetic acid (80 ml). The reaction mixture was then heated at 60° C. for one hour. The reaction was poured into 400 ml water, and extracted with 600 ml diethyl ether/600 ml saturated NaHSO3 (aqueous). The organic layer was washed with NaHSO3 solution, then with water, dried over sodium sulfate, and concentrated under vacuum. The residue was recrystallized from diethyl ether to give 28.4 g (87%) of 4-bromo-2-nitroanisole. 1H NMR (300 MHz, CDCl3) δ7.970 (1H, d, J=2.5 Hz), 7.64 (1H, dd, J=8.9, 2.4 Hz), 7.00 (1H, d, J=8.9 Hz), 3.96 (3H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
17.1 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Bromo-2-nitrophenol (1.00 g, 4.59 mmol) was added in small portions to a suspension of sodium hydride (400 mg, 9.17 mmol) in dimethylformamide (12 ml) at room temperature under argon atmosphere, then the mixture was stirred at room temperature for 30 minutes. A solution of methyl iodide (1.30 g, 9.174 mmol) in dimethylformamide (4 ml) was added to this mixture, and stirred at room temperature for 6 hours. The reaction mixture was diluted with water and extracted with diisopropyl ether. The organic layer was washed with water and saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give the title compound (658 mg, 61.8%) as a pale yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
61.8%

Synthesis routes and methods III

Procedure details

4-Bromo-2-nitrophenol (5.0 g, 23 mmol) and sodium hydride (0.6 g, 25.3 mmol) were suspended in DMF (50 ml). Methyl iodide (3.9 mL, 28 mmol) was added dropwise at room temperature and stirred for 30 minutes. Water was added slowly to reaction mixture to get precipitate of 4-bromo-2-nitroanisole (0.67 g), 90% yield. The crude solid that was used without further purification. 1H NMR (500 MHz, CDCl3): δ 3.98 (s, 3H), 7.03 (d, J=8.9 Hz, 1H), 7.68 (dd, J=2.45 Hz, 1H), 8.01 (d, J=2.45 Hz, 1H). 13C NMR (500 MHz, CDCl3): δ 56.9, 112.0, 115.3, 128.5, 137.1, 140.2, 152.3.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
3.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
M KOHN, O KRASSO - The Journal of Organic Chemistry, 1948 - ACS Publications
… The easily accessible 4-bromo-2-nitroanisole (4) (XI) can thus be readily converted to 4-… 4-Bromo-2-nitroanisole (XI) (4) to 4-bromo-2-acetamidoanisole (1 -methoxy-2-acetamido4-…
Number of citations: 4 pubs.acs.org
CL Perrin, GA Skinner - Journal of the American Chemical Society, 1971 - ACS Publications
… Strong evidence is the factthat nitration of />-bromoanisole in aqueous acetic acid leads to 4-bromo-2-nitroanisole, 4nitroanisole, … Therefore the ratio of 4-bromo-2-nitroanisole to the sum …
Number of citations: 135 pubs.acs.org
S Sankararaman, WA Haney… - Journal of the American …, 1987 - ACS Publications
Aromatic cation radicals ArH’+ are spontaneously produced as solvent-caged species together with anions and radicals by the irradiation of the charge-transfer absorption band of the …
Number of citations: 99 pubs.acs.org
AE Schouten - Recueil des Travaux Chimiques des Pays‐Bas, 1937 - Wiley Online Library
… 4-Bromo-2-nitroanisole 31). mp 86O, was prepared from 1 : 4dibromo-2-nitrobenzene and sodium methylate. This was nitrated to 4-bromo-2 : 6-dinitroanisole 32). …
Number of citations: 12 onlinelibrary.wiley.com
RB Moodie, K Schofield, JB Weston - Journal of the Chemical Society …, 1976 - pubs.rsc.org
… Thus 9-bromoanisole, nitrated in acetic anhydride containing urea, gave 31% of p-nitroanisole, together with 2-bromo4-nitroanisole, 4-bromo-2-nitroanisole, and 2,4-dibromoanisole.5 …
Number of citations: 26 pubs.rsc.org
K Nojima, T Ikarigawa, S Kanno - Chemosphere, 1980 - Elsevier
In this paper, the photochemical reaction of bromobenzene, a well known hepatotoxic compound 2-5, with nitrogen oxides in air has been investigated in the hope of elucidating its …
Number of citations: 5 www.sciencedirect.com
F Bell - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… 4-Bromo-2-nitroanisole was prepared from o-nitroanisole by Kohn and Karlin's method.la The crude product contained a small amount of 4,6-dibromo-Z-nitrophenol. The recrystallised …
Number of citations: 1 pubs.rsc.org
JM Readman - 1985 - ir.canterbury.ac.nz
… With p-bromoanisole, nitrodebromination is an added complication.3,25 Nitration in aqueous acetic acid in the presence of urea gave 4-bromo-2-nitroanisole, p-nitroanisole, 2,4-…
Number of citations: 3 ir.canterbury.ac.nz
TA Emokpae, PU Uwakwe, J Hirst - Journal of the Chemical Society …, 1993 - pubs.rsc.org
… A similar explanation can be made for the observation that, while a 4nitro group is more activating than a 4-bromo one, the reaction of 4-bromo-2-nitroanisole with piperidine in dimethyl …
Number of citations: 28 pubs.rsc.org
PH Mazzocchi, HL Ammon, L Liu… - The Journal of …, 1981 - ACS Publications
… To the potassium salt of p-cresol (from 54 g of p-cresol) were added 100 mL of DMF, 116 g of 4-bromo-2-nitroanisole, 0.5 g of copper powder, and 0.5 g of cupric acetate. DMF (20 mL) …
Number of citations: 14 pubs.acs.org

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